N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
Description
N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position. Benzothiazole derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their diverse bioactivity profiles .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-6-2-8-16-17(14)21-19(26-16)22(12-13-5-3-9-20-11-13)18(23)15-7-4-10-25-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROLKTYLGDYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several derivatives documented in recent literature and patents. Below is a comparative analysis of its molecular features against closely related analogs:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Furan vs. Benzamide/Other Cores: The furan-2-carboxamide group in the target compound introduces a smaller, less polar aromatic system compared to the 4-cyanobenzamide in G856-6976 (). The cyano group in the latter increases polarity and may enhance solubility in polar solvents, whereas the furan moiety could improve metabolic stability due to reduced steric hindrance .
- Pyridine Substitution: The pyridin-3-ylmethyl group distinguishes the target compound from analogs like 931618-00-7 (), which links to pyridin-2-yl.
Methoxybenzothiazole vs. Methylthiazole : The 4-methoxy group on the benzothiazole core (target compound) contrasts with the 4-methyl substitution in P6 (). Methoxy groups typically enhance electron-donating effects, which could modulate redox properties or interaction with hydrophobic binding pockets in enzymes .
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